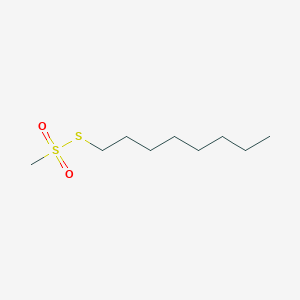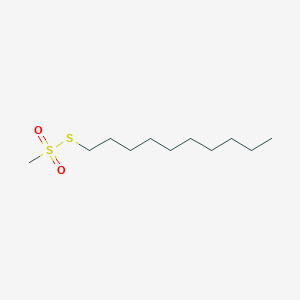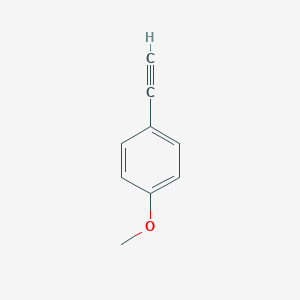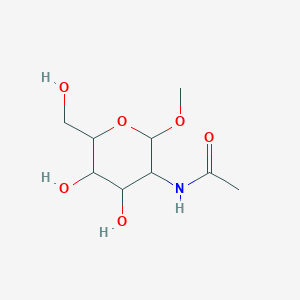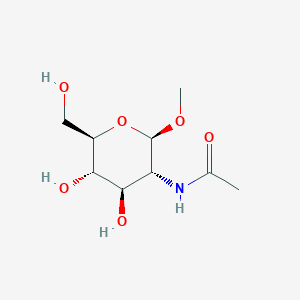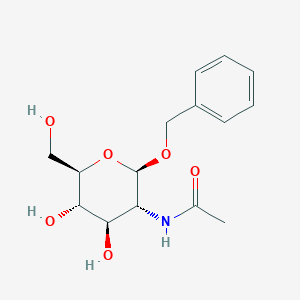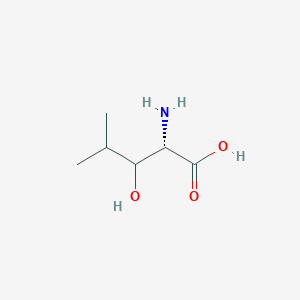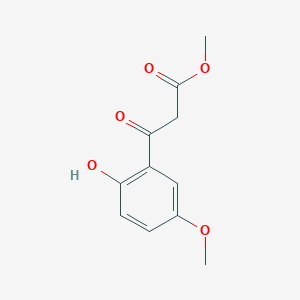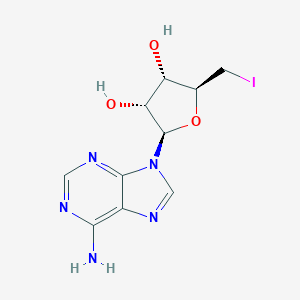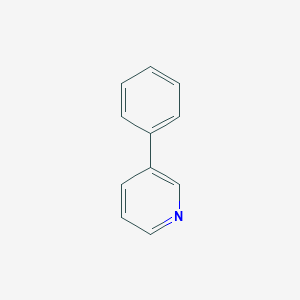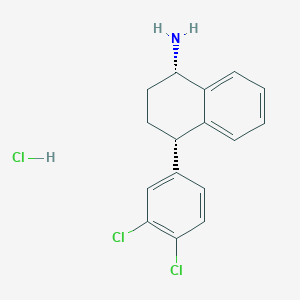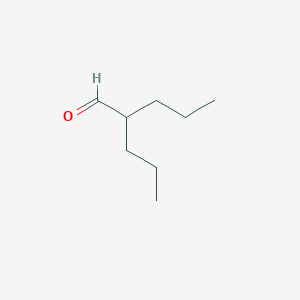
2-丙基戊醛
描述
Synthesis Analysis
The synthesis of compounds structurally related to 2-Propylvaleraldehyde involves intricate methods that often employ catalysts to improve yield and selectivity. For instance, a notable method involves the use of 4-aryloxybutenolides as "chiral aldehyde" equivalents in an enantioselective synthesis process, highlighting the palladium-catalyzed dynamic kinetic asymmetric transformation (DYKAT) of crotyl carbonate to create remote stereocenters (Trost & Crawley, 2002).
Molecular Structure Analysis
Investigations into the molecular structure of compounds similar to 2-Propylvaleraldehyde, such as (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, employ techniques like FT-IR, NBO, HOMO and LUMO, and MEP analyses. These studies reveal the intricate details of molecular geometry, electron distribution, and the influence of substituents on the electronic properties of the molecules (Mary et al., 2015).
科学研究应用
Allylation Reactions : Heemal H. Dhanjee and Thomas G. Minehan (2010) discussed the use of 2-Propylvaleraldehyde in indium-mediated allylation of aldehydes, ketones, and sulfonimines. This process yields homoallylic alcohols and sulfonamines, which can be transformed into -hydroxy ketones and esters (Dhanjee & Minehan, 2010).
Phenylacetaldehyde Reductase Applications : Y. Makino et al. (2005) explored how phenylacetaldehyde reductase (PAR) can convert high concentrations of substrates to chiral alcohols in concentrated 2-propanol, offering potential industrial applications (Makino, Inoue, Dairi, & Itoh, 2005).
Stereoselective Oxidation : Cecilia Blikstad et al. (2013) demonstrated that re-engineered propanediol oxidoreductase can catalyze the stereoselective oxidation of aryl-substituted vicinal diols into chiral α-hydroxy aldehydes. This presents a promising route for various synthetic applications (Blikstad, Dahlström, Salminen, & Widersten, 2013).
Synthesis of Complex Organic Compounds : G. Rassu et al. (2000) highlighted the use of 2-silyloxy dienes derived from furan, pyrrole, and thiophene, as valuable platforms for creating aldol-type constructs. These dienes offer unlimited possibilities for introducing functional elements and chirality (Rassu, Zanardi, Battistini, & Casiraghi, 2000).
Efficient Visible Light-Driven Splitting of Alcohols : Zhigang Chai et al. (2016) described how Ni-modified CdS nanoparticles can efficiently split alcohols into hydrogen and carbonyl compounds under visible light, offering potential applications in hydrogen production and the chemical industry (Chai, Zeng, Li, Lu, Xiao, & Xu, 2016).
属性
IUPAC Name |
2-propylpentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-3-5-8(7-9)6-4-2/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUHZKXBGXCLBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171362 | |
| Record name | 2-Propylvaleraldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propylvaleraldehyde | |
CAS RN |
18295-59-5 | |
| Record name | 2-Propylpentanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18295-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propylvaleraldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018295595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propylvaleraldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-propylvaleraldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.324 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




